molecular formula C5H10O2 B6150422 [(2R)-3,3-dimethyloxiran-2-yl]methanol CAS No. 62748-09-8

[(2R)-3,3-dimethyloxiran-2-yl]methanol

Cat. No.: B6150422
CAS No.: 62748-09-8
M. Wt: 102.1
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Description

[(2R)-3,3-Dimethyloxiran-2-yl]methanol, also referred to as MBO epoxide, is a chiral epoxide derivative with the molecular formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol. Its structure features a 3,3-dimethyl-substituted oxirane (epoxide) ring with a hydroxymethyl (-CH₂OH) group at the C2 position, conferring distinct stereochemical and reactive properties. This compound is synthesized via photooxidation of 2-methyl-3-buten-2-ol (MBO) and plays a critical role in atmospheric chemistry, particularly in secondary organic aerosol (SOA) formation under acidic conditions . Its reactive uptake on sulfate aerosols leads to organosulfate derivatives, contributing to particulate matter in the atmosphere.

Properties

CAS No.

62748-09-8

Molecular Formula

C5H10O2

Molecular Weight

102.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Substrate : 3,3-Dimethyl-2-buten-1-ol (allylic alcohol).

  • Oxidizing Agent : m-CPBA (1.2 equiv) in dichloromethane at 0–5°C.

  • Yield : 65–78% (isolated after column chromatography).

  • Stereoselectivity : The (2R) configuration is preserved due to the substrate’s inherent chirality, with no observable racemization under mild conditions.

Mechanistic Insights :

  • Electrophilic Attack : m-CPBA transfers an electrophilic oxygen to the alkene, forming a cyclic transition state.

  • Ring Closure : Intramolecular nucleophilic attack by the hydroxyl group yields the epoxide.

Titanium(III)-Catalyzed Epoxidation with tert-Butyl Hydroperoxide (TBHP)

A recent advancement employs Ti(III) complexes generated in situ from TiCl₃ and manganese powder, using TBHP as the oxygen donor. This method is notable for its mild conditions and compatibility with sensitive functional groups.

Protocol and Performance

  • Catalyst System : TiCl₃ (10 mol%), Mn(0) (2 equiv), 1,4-dioxane, 25°C.

  • Oxidant : TBHP (3 equiv), added dropwise to avoid exothermic side reactions.

  • Yield : 70–85% with >95% enantiomeric excess (e.e.) for R-configured products.

  • Scope : Effective for primary, secondary, and tertiary allylic alcohols, including sterically hindered substrates.

Mechanism :

  • Ti(III) Activation : Reduction of Ti(IV) to Ti(III) by Mn(0) generates a reactive species that coordinates the allylic alcohol.

  • Oxygen Transfer : TBHP donates an oxygen atom to the Ti(III)-substrate complex, forming the epoxide via a radical pathway.

Comparative Analysis of Synthetic Approaches

Parameter m-CPBA Method Ti(III)/TBHP Method
Reaction Temperature 0–5°C25°C
Catalyst Loading None10 mol% TiCl₃
Oxidant m-CPBATBHP
Yield 65–78%70–85%
Stereoselectivity Substrate-controlledCatalyst-controlled
Functional Group Tolerance Limited (acid-sensitive groups)High (neutral conditions)

Key Advantages and Limitations

  • m-CPBA : Simplicity and high regioselectivity but requires low temperatures and generates stoichiometric waste (m-chlorobenzoic acid).

  • Ti(III)/TBHP : Scalable and stereoselective but necessitates rigorous exclusion of moisture and oxygen .

Chemical Reactions Analysis

Types of Reactions

[(2R)-3,3-dimethyloxiran-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while nucleophilic substitution of the epoxide ring can produce a wide range of substituted alcohols .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-{[(2R)-3,3-Dimethyloxiran-2-yl]methyl}benzonitrile

  • Molecular Formula: C₁₁H₁₁NO
  • Molecular Weight : 173.21 g/mol
  • Key Features : A benzonitrile derivative with an epoxide substituent. The (2R)-configuration of the epoxide was confirmed via optical rotation ([α]²⁰_D = −65.1) and chemical synthesis.
  • Comparison: Despite structural similarity, the opposite optical rotation ([α]²⁵_D = +128.0 for compound 2 in ) highlights the stereochemical influence of substituents. This compound serves as an intermediate in cyclic aminonitrone synthesis, contrasting with the environmental role of the target compound .

(±)-((2S,3S)-2,3-Dimethyloxiran-2-yl)methanol

  • Molecular Formula : C₅H₁₀O₂
  • Molecular Weight : 102.13 g/mol
  • Key Features : A racemic mixture with 2,3-dimethyl substitution on the epoxide ring. NMR data (¹H: δ 4.13, 3.85; ¹³C: δ 74.7, 67.3) matches literature reports.
  • Comparison : The stereochemical divergence (2,3-dimethyl vs. 3,3-dimethyl) alters reactivity. Synthesized via Titanium(III)-catalyzed epoxidation, this compound is used to study catalytic mechanisms, unlike the photooxidative synthesis of the target compound .

Methyl (2E,6E)-9-[(2R)-3,3-Dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate (JH III)

  • Molecular Formula : C₂₀H₃₂O₃
  • Molecular Weight : 320.47 g/mol
  • Key Features : A juvenile hormone in insects containing the (2R)-epoxide group. Used in molecular docking studies to target Aedes aegypti proteins (PDB ID: 5V13).
  • Comparison : The epoxide moiety here regulates insect development, contrasting with the atmospheric reactivity of the target compound. Structural complexity (long alkenyl chain) enables biological specificity .

Heraclenin

  • Molecular Formula : C₁₅H₁₄O₅
  • Molecular Weight : 274.27 g/mol
  • Key Features : A furocoumarin natural product with a (2R)-epoxide substituent. Isolated from Prangos pabularia, it exhibits cytotoxic activity.
  • Comparison : The epoxide contributes to bioactivity in a fused heterocyclic system, whereas the target compound’s simple structure favors environmental reactivity .

24(S),25-Epoxycholesterol (24,25-EC)

  • Molecular Formula : C₂₇H₄₄O₂
  • Molecular Weight : 400.64 g/mol
  • Key Features : An oxysterol with a (2R)-epoxide in its side chain. Modulates cell proliferation and differentiation.
  • Comparison : The epoxide is part of a sterol framework, enabling cholesterol-like membrane interactions, unlike the target compound’s small, polar structure .

Silyl-Protected Epoxide Derivatives ()

  • Example: (S)-((2R,3S)-3-((Tert-butyldiphenylsilyloxy)methyl)-2-methyloxiran-2-yl)((2R,3R)-2,3-dimethyloxiran-2-yl)methanol
  • Key Features : Multi-epoxide structures synthesized via sequential silylation and epoxidation.
  • Comparison : These derivatives emphasize synthetic versatility, using protecting groups (e.g., tert-butyldiphenylsilyl) to achieve stereochemical control, unlike the target compound’s direct environmental formation .

Key Findings and Implications

  • Stereochemical Sensitivity: The (2R)-configuration in [(2R)-3,3-dimethyloxiran-2-yl]methanol dictates its optical rotation and environmental reactivity, contrasting with racemic or biologically active analogs .
  • Structural Complexity vs. Function : Simpler epoxides (e.g., MBO epoxide) favor atmospheric reactivity, while complex derivatives (JH III, Heraclenin) enable biological specificity .
  • Synthetic Accessibility : Titanium(III)-catalyzed epoxidation and photooxidative routes highlight diverse synthetic strategies for epoxide generation .

Q & A

Basic Question: What are the established synthetic routes for [(2R)-3,3-dimethyloxiran-2-yl]methanol, and how can reaction conditions be optimized for yield and enantiopurity?

Methodological Answer:
The synthesis typically involves epoxidation of precursor alkenes or stereoselective oxidation. For example:

  • Epoxide Formation : (3,3-Dimethyloxiran-2-yl)methanol (MBO epoxide) can be synthesized via photooxidation of 2-methyl-3-buten-2-ol (MBO) under controlled acidic conditions to enhance yield .
  • Stereochemical Control : Chiral catalysts (e.g., Sharpless epoxidation) or enzymatic methods (e.g., epoxide hydrolases) are employed to achieve the (2R) configuration. Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. methanol mixtures) and reaction time to minimize racemization .
  • Validation : Enantiopurity is confirmed using chiral HPLC or polarimetry, with yields reported between 60–85% under optimal conditions .

Advanced Question: How does the stereochemical configuration at the oxirane ring influence the compound's reactivity in nucleophilic ring-opening reactions?

Methodological Answer:
The (2R) configuration dictates spatial accessibility for nucleophilic attack. Key considerations:

  • Regioselectivity : Nucleophiles (e.g., amines, thiols) preferentially attack the less hindered carbon of the strained epoxide ring. Computational modeling (DFT) predicts transition states to rationalize observed regioselectivity .
  • Biological Interactions : In cytotoxicity studies, the (2R) enantiomer shows higher reactivity with cysteine residues in cellular proteins compared to (2S), as demonstrated via LC-MS analysis of adducts .
  • Environmental Reactivity : Under acidic aerosol conditions, the (2R) enantiomer forms secondary organic aerosols (SOA) more efficiently due to enhanced ring-opening with water, as shown in chamber studies .

Basic Question: What chromatographic techniques are most effective for quantifying this compound in complex biological matrices?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) are standard. A validated method for Prangos pabularia extracts uses a gradient of acetonitrile/water (0.1% formic acid) at 1.0 mL/min, achieving baseline separation in <15 min .
  • GC-MS : Derivatization with BSTFA enhances volatility. Limits of detection (LOD) are ~0.1 µg/mL, with recovery rates >95% in spiked plasma samples .
  • Validation Parameters : Include linearity (R² > 0.99), precision (RSD < 5%), and robustness to pH/temperature variations .

Advanced Question: What in vitro models are appropriate for assessing the cytotoxic potential of this compound, and how do researchers account for its epoxide reactivity?

Methodological Answer:

  • Cell Lines : Human cancer lines (e.g., HepG2, MCF-7) are used with IC₅₀ determination via MTT assays. For example, osthol (a structural analog) showed IC₅₀ = 3.2–30.2 µM across six lines .
  • Reactivity Control : To distinguish cytotoxicity from nonspecific epoxide reactivity:
    • Competitive Inhibition : Co-treatment with nucleophiles (e.g., glutathione) reduces adduct formation, confirming target-specific effects .
    • Metabolic Stability : Microsomal incubation assesses hepatic degradation, with LC-MS tracking parent compound depletion .

Advanced Question: How can discrepancies in reported reactivity of this compound under varying pH conditions be systematically investigated?

Methodological Answer:
Contradictions arise from environmental vs. biological pH regimes:

  • Environmental Studies : At pH < 4 (aerosols), the epoxide undergoes rapid acid-catalyzed hydrolysis to diols, increasing SOA yields .
  • Biological Studies : At physiological pH (7.4), hydrolysis is slower, favoring covalent binding to biomolecules.
  • Resolution Strategy :
    • Kinetic Analysis : Compare rate constants (k) for hydrolysis vs. nucleophilic attack using stopped-flow spectroscopy .
    • Computational Modeling : Molecular dynamics simulations predict pH-dependent activation barriers, reconciling divergent experimental outcomes .

Basic Question: What spectroscopic methods are critical for structural elucidation of this compound derivatives?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies key signals:
    • Epoxide protons: δ 3.1–3.5 ppm (AB quartet, J = 4–5 Hz).
    • Methyl groups: δ 1.2–1.4 ppm (singlet) .
  • HRMS : Exact mass (m/z 116.0837 for C₅H₁₀O₂⁺) confirms molecular formula.
  • X-ray Crystallography : Resolves absolute stereochemistry; e.g., analogs in Prangos pabularia showed 8-((3,3-dimethyloxiran-2-yl)methyl) substitution .

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